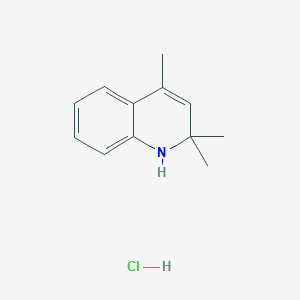

2,2,4-三甲基-1,2-二氢喹啉盐酸盐

描述

2,2,4-Trimethyl-1,2-dihydroquinoline is widely used to make fungicides, biocides, alkaloids, dyes, rubber chemicals and flavoring agents . It can also be found in plastic materials, hydraulic fluids and greases . It is used as an antioxidant in styrene-butadiene and nitrile-butadiene rubbers and latexes .

Synthesis Analysis

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline is often cumbersome due to harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts . Heterogeneous catalytic condensation of aniline with acetone is employed to synthesize it . Zn 2+ -, Sn 2+ -, and Cu 2+ -exchanged tungstophosphoric acid (TPA) supported on γ-Al 2 O 3 was synthesized by microwave-assisted hydrothermal method .Molecular Structure Analysis

The molecular structure of 2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride can be found in various chemical databases .Chemical Reactions Analysis

The chemical reactions involving 2,2,4-trimethyl-1,2-dihydroquinoline are complex and involve several steps . The reaction conditions were optimized, and a plausible reaction mechanistic pathway was derived from FT-IR and GC–MS data .Physical And Chemical Properties Analysis

2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride has a molecular weight of 209.72 . It is a powder with a melting point of 214-216°C . It is stored at room temperature .科学研究应用

Rubber Tire Antioxidants

This compound is an indispensable functional additive in rubber tires. It is released from tire wear particles (TWP) into aquatic habitats and accumulates in water bodies, posing threats to aquatic ecosystems. Research aims to design eco-friendly derivatives with higher antioxidant activity for use as tire antioxidants .

Neuroprotection Against Parkinsonism

Quinoline derivatives, including this compound, have the potential to function as powerful antioxidants against oxidative damage. This could be significantly helpful in neuroprotection against Parkinsonism .

Assessment of Biotoxicity

The biotoxicity potential of TMQ and its derivatives is assessed using molecular docking and molecular dynamic simulations. This is crucial for evaluating the environmental impact of these compounds .

Eco-friendly Derivatives Design

Eco-friendly derivatives of TMQ are designed with increased antioxidant activity to replace traditional tire antioxidants. The study involves designing seventy highly efficient derivatives through hydroxylation modifications at multiple sites .

Synthesis of Novel Antioxidants

Novel antioxidants based on polymerized TMQ are synthesized and chemically modified to obtain new derivatives, such as Ester, Hydarzide, Oxadiazole, and Triazole. These are characterized by Fourier transforms infrared spectroscopy (FTIR) and proton-nuclear magnetic resonance (1HNMR) .

Modified Asphalt Crepe Rubber Performance

The effect of the addition of TMQ on natural rubber modified asphalt crepe rubber is studied, particularly its performance in short-term and long-term aging conditions .

安全和危害

作用机制

Target of Action

2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) is a compound with significant pharmacological importance . It is known to have a wide array of properties including antibacterial, antidiabetic, antimalarial, and anti-inflammatory . It also acts as a lipid peroxidation inhibitor . .

Mode of Action

It is known that tmq and its derivatives function as powerful antioxidants , suggesting that they may interact with reactive oxygen species (ROS) and other free radicals in the body, neutralizing them and preventing oxidative damage.

Result of Action

TMQ is known to have significant antioxidant activity . It is used in the rubber industry as an effective industrial antioxidant . In the context of biological systems, antioxidants like TMQ can help protect cells from damage caused by harmful free radicals and reactive oxygen species.

Action Environment

The action of TMQ can be influenced by various environmental factors. For instance, in the rubber industry, TMQ is used as an antioxidant in styrene-butadiene rubber composites . The antioxidant activity of TMQ and its derivatives can be compared under different conditions, such as thermo-oxidative aging . .

属性

IUPAC Name |

2,2,4-trimethyl-1H-quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11;/h4-8,13H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJJOLKDAUTQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=CC=CC=C12)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424938 | |

| Record name | 2,2,4-trimethyl-1,2-dihydroquinoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride | |

CAS RN |

34333-31-8 | |

| Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34333-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-trimethyl-1,2-dihydroquinoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the applications of 2,2,4-Trimethyl-1,2-Dihydroquinoline Hydrochloride outside of its potential medicinal uses?

A1: 2,2,4-Trimethyl-1,2-Dihydroquinoline Hydrochloride, a quaternary ammonium compound, has been investigated for its use as a coagulant in the production of butadiene-styrene rubber latices []. This application leverages its ability to interact with and destabilize the latex particles, leading to coagulation.

Q2: Are there any studies exploring the structure-activity relationship of 2,2,4-Trimethyl-1,2-Dihydroquinoline Hydrochloride and its analogues?

A2: While the provided abstracts don't offer details about the structure-activity relationship of 2,2,4-Trimethyl-1,2-Dihydroquinoline Hydrochloride itself, one study focuses on developing EQ-6, a novel analogue of Ethoxyquin []. Although the specific structure of EQ-6 is not disclosed, this research suggests ongoing efforts to understand how modifications to similar chemical structures can impact their activity and potentially lead to improved therapeutic candidates.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)

![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B1336333.png)